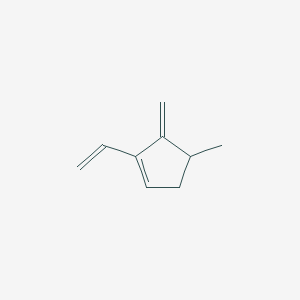
1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. This compound features a cyclopentene ring with ethenyl, methyl, and methylidene substituents. Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
1-Methylcyclopentene: A cyclopentene derivative with a methyl substituent.
1,3-Butadiene: A diene that can undergo similar cyclization reactions.
Uniqueness
1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is unique due to its combination of ethenyl, methyl, and methylidene substituents on the cyclopentene ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkenes.
Propiedades
Número CAS |
89454-82-0 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1-ethenyl-4-methyl-5-methylidenecyclopentene |
InChI |
InChI=1S/C9H12/c1-4-9-6-5-7(2)8(9)3/h4,6-7H,1,3,5H2,2H3 |
Clave InChI |
RMVABVXSKJMWNH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(C1=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


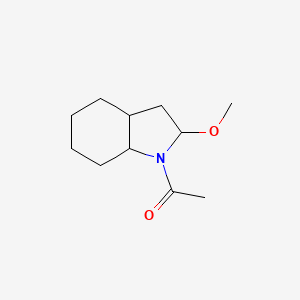
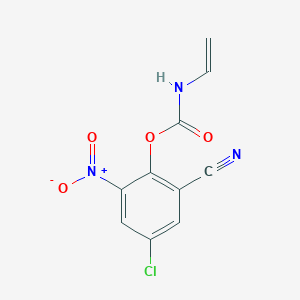
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
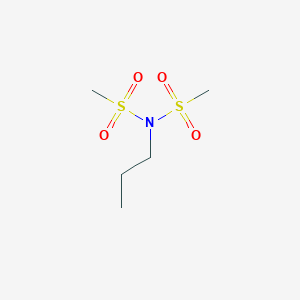
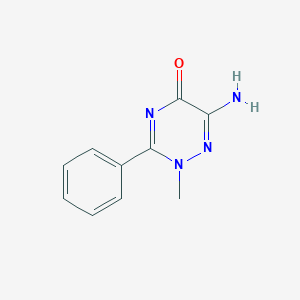

![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)

![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
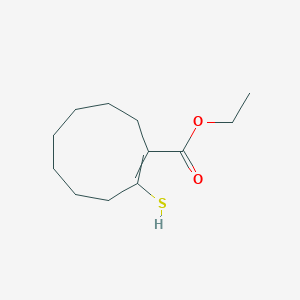
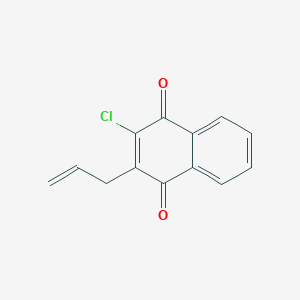
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)

